2-(Benzyloxy)-1-naphthaldehyde

Catalog No.
S603132
CAS No.
52805-48-8
M.F
C18H14O2
M. Wt
262.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Benzyloxy)-1-naphthaldehyde

CAS Number

52805-48-8

Product Name

2-(Benzyloxy)-1-naphthaldehyde

IUPAC Name

2-phenylmethoxynaphthalene-1-carbaldehyde

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

InChI

InChI=1S/C18H14O2/c19-12-17-16-9-5-4-8-15(16)10-11-18(17)20-13-14-6-2-1-3-7-14/h1-12H,13H2

InChI Key

VEMDBXGFPCYWJJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C=O

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C=O

Synthesis and characterization:

2-(Benzyloxy)-1-naphthaldehyde is an organic compound synthesized through various methods, including the condensation of 1-naphthaldehyde with benzyl alcohol using various catalysts. Researchers have characterized this compound using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to confirm its structure and purity. [, ]

Applications in organic synthesis:

2-(Benzyloxy)-1-naphthaldehyde serves as a valuable intermediate in organic synthesis due to the presence of the both the aldehyde and benzyloxy functional groups. The aldehyde group can participate in various condensation reactions to form new carbon-carbon bonds, while the benzyloxy group can be selectively removed under appropriate conditions to reveal a phenol group. This versatility allows researchers to synthesize complex organic molecules with diverse functionalities. [, ]

Studies on photophysical properties:

Studies have explored the photophysical properties of 2-(Benzyloxy)-1-naphthaldehyde, investigating its absorption and emission behavior. Researchers have found that this compound exhibits fluorescence and phosphorescence, making it potentially useful in applications such as organic light-emitting diodes (OLEDs) and bioimaging. [, ]

2-(Benzyloxy)-1-naphthaldehyde is an organic compound characterized by the presence of a benzyloxy group attached to the naphthalene ring, specifically at the 2-position, with an aldehyde functional group at the 1-position. Its molecular formula is C18H14O2C_{18}H_{14}O_2, and it has a molecular weight of 262.3 g/mol. This compound is notable for its structural features that allow it to participate in various

There is no current research available on the specific mechanism of action of 2-(Benzyloxy)-1-naphthaldehyde. The reported antibacterial properties [] require further investigation to understand how the molecule interacts with bacteria.

The chemical reactivity of 2-(Benzyloxy)-1-naphthaldehyde is influenced by its functional groups:

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using agents like potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Substitution: The benzyloxy group can undergo nucleophilic substitution, allowing for the introduction of various substituents under suitable conditions .

Research indicates that 2-(Benzyloxy)-1-naphthaldehyde exhibits biological activity, particularly as an antimicrobial agent. It has been shown to inhibit the growth of Pseudomonas aeruginosa, a common pathogen associated with various infections. Additionally, its derivatives have been explored for potential applications in drug development, particularly in the context of acetylcholinesterase inhibition, which is relevant for treating neurodegenerative diseases .

The synthesis of 2-(Benzyloxy)-1-naphthaldehyde typically involves:

  • Starting Materials: The reaction generally starts with 2-hydroxy-1-naphthaldehyde and benzyl bromide.
  • Reagents: A base such as potassium carbonate is used in conjunction with an aprotic solvent like dimethylformamide (DMF).
  • Reaction Conditions: The reaction is conducted under reflux conditions to facilitate the alkylation process .

The general reaction scheme can be summarized as follows:

2 Hydroxy 1 naphthaldehyde+Benzyl bromideK2CO3,DMF2 Benzyloxy 1 naphthaldehyde\text{2 Hydroxy 1 naphthaldehyde}+\text{Benzyl bromide}\xrightarrow{\text{K}_2\text{CO}_3,\text{DMF}}\text{2 Benzyloxy 1 naphthaldehyde}

2-(Benzyloxy)-1-naphthaldehyde serves as an important precursor in organic synthesis and medicinal chemistry. Its derivatives are utilized in the development of pharmaceuticals, particularly those targeting bacterial infections and neurodegenerative conditions. Furthermore, due to its unique structural properties, it can be employed in the synthesis of complex organic molecules and as a building block for more intricate chemical structures .

Interaction studies involving 2-(Benzyloxy)-1-naphthaldehyde have focused on its binding affinity with biological targets, such as enzymes and receptors. Molecular docking studies suggest that this compound can effectively interact with acetylcholinesterase, indicating its potential use as a lead compound in drug design aimed at treating Alzheimer's disease and other cognitive disorders .

Several compounds share structural similarities with 2-(Benzyloxy)-1-naphthaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-(Benzyloxy)-1-naphthoic acidContains a carboxylic acid groupExhibits different reactivity due to the carboxylic acid group.
2-(Benzyloxy)-1-naphthylmethanolContains a hydroxyl groupOffers different functional properties compared to aldehydes.
2-(Benzyloxy)-3-naphthaldehydeAldehyde group at the 3-positionDifferent positioning affects reactivity and applications.

The uniqueness of 2-(Benzyloxy)-1-naphthaldehyde lies in its specific positioning of functional groups, which influences its reactivity profile and potential applications in organic synthesis and medicinal chemistry .

The development of 2-(Benzyloxy)-1-naphthaldehyde as a synthetic compound emerged from the broader exploration of naphthalene-based aldehydes in organic chemistry. The compound was first systematically prepared and characterized in the context of developing synthetic methodologies for complex aromatic systems. The synthesis of this compound typically involves the benzylation of 2-hydroxy-1-naphthaldehyde, a reaction that was initially explored as part of broader studies into protecting group chemistry and aromatic substitution reactions.

The historical significance of this compound lies in its role as an intermediate in the synthesis of more complex molecular architectures. Research conducted in the early 2000s demonstrated its utility in the preparation of novel xanthenes through intramolecular trapping of benzynes, highlighting its value as a building block for heterocyclic chemistry. The compound has also found applications in alkylation reactions, particularly for position 4 substitution in naphthyl ring systems, establishing its importance in regioselective synthetic transformations.

The crystallographic studies of 2-(Benzyloxy)-1-naphthaldehyde have provided crucial insights into its molecular geometry and intermolecular interactions. These investigations revealed that the dihedral angle between the phenyl and naphthyl ring systems is 21.8°, indicating a non-planar molecular architecture that influences its chemical reactivity and physical properties. This structural information has been instrumental in understanding the compound's behavior in various chemical environments and its suitability for specific synthetic applications.

Significance in Organic Chemistry

2-(Benzyloxy)-1-naphthaldehyde occupies a prominent position in organic chemistry due to its dual functionality as both an aromatic aldehyde and a benzyl ether. This combination of functional groups provides multiple reactive sites that can be selectively manipulated under different reaction conditions. The compound serves as a versatile intermediate in the synthesis of complex polycyclic systems, particularly those involving naphthalene-based architectures.

The aldehyde functionality present in the molecule enables participation in a wide range of carbonyl chemistry reactions, including nucleophilic additions, condensations, and oxidation-reduction processes. Meanwhile, the benzyloxy group functions as an effective protecting group for the phenolic hydroxyl position, allowing for selective transformations elsewhere in the molecule while maintaining structural integrity. This protecting group strategy has proven particularly valuable in multi-step synthetic sequences where temporary masking of reactive sites is essential.

The compound's significance extends to its role in materials science applications, where naphthalene-based aldehydes are utilized in the preparation of organic semiconductors, liquid crystals, and fluorescent materials. The conjugated aromatic system provides favorable electronic properties, while the aldehyde group offers opportunities for further functionalization through polymer formation or small molecule coupling reactions. These characteristics have made 2-(Benzyloxy)-1-naphthaldehyde an important component in the development of advanced organic materials.

Nomenclature and Classification

The systematic nomenclature of 2-(Benzyloxy)-1-naphthaldehyde follows IUPAC conventions, with the preferred name being 2-phenylmethoxynaphthalene-1-carbaldehyde. This naming system clearly identifies the naphthalene core structure, the aldehyde functional group at the 1-position, and the benzyloxy (phenylmethoxy) substituent at the 2-position. Alternative nomenclature systems have also been employed in the literature, including 2-(benzyloxy)naphthalene-1-carbaldehyde and 2-phenylmethoxynaphthalene-1-carbaldehyde, all of which refer to the same chemical entity.

The compound is classified as a member of the naphthalene family, specifically as a substituted naphthaldehyde. Within this classification, it belongs to the subgroup of alkoxy-substituted naphthaldehydes, which are characterized by the presence of ether linkages attached to the aromatic ring system. The benzyl ether functional group places it in the category of benzyl-protected phenolic compounds, a classification that reflects its synthetic utility in organic chemistry.

From a structural perspective, 2-(Benzyloxy)-1-naphthaldehyde can be classified as an aromatic aldehyde with extended conjugation through both the naphthalene core and the benzyl substituent. This extended π-system classification is important for understanding its electronic properties, photophysical behavior, and reactivity patterns. The compound's molecular weight of 262.3 g/mol places it in the category of medium-sized organic molecules suitable for various synthetic and analytical applications.

XLogP3

4.1

Wikipedia

2-phenylmethoxy-1-naphthalenecarboxaldehyde

Dates

Last modified: 08-15-2023

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